2,4-dichloroimidazo[2,1-f][1,2,4]triazine
CAS No.: 1810700-89-0
Cat. No.: VC11574406
Molecular Formula: C5H2Cl2N4
Molecular Weight: 189
Purity: 95
* For research use only. Not for human or veterinary use.
![2,4-dichloroimidazo[2,1-f][1,2,4]triazine - 1810700-89-0](/images/structure/VC11574406.png)
Specification
CAS No. | 1810700-89-0 |
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Molecular Formula | C5H2Cl2N4 |
Molecular Weight | 189 |
IUPAC Name | 2,4-dichloroimidazo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H |
SMILES | C1=CN2C(=N1)C(=NC(=N2)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2,4-Dichloroimidazo[2,1-f] triazine features a bicyclic framework comprising an imidazole ring fused to a 1,2,4-triazine moiety. The chlorine substituents at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. The planar structure and conjugated π-system contribute to its stability and reactivity .
Physical and Chemical Parameters
Key physicochemical properties are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 189 g/mol |
Density | |
Exact Mass | 187.965652 Da |
LogP (Partition Coefficient) | 0.48 |
Refractive Index | 1.807 |
The relatively low LogP value suggests moderate hydrophilicity, which may influence solubility in polar solvents .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 2,4-dichloroimidazo[2,1-f] triazine typically involves cyclization strategies using 1,2,4-triazine precursors. One common method employs chloroacetaldehyde or its dimethyl acetal under reflux conditions to form the imidazo-triazine core . Microwave-assisted and metal-catalyzed reactions have also been explored to enhance yield and reduce reaction times .
Representative Reaction Pathway:
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Starting Material: 1,2,4-Triazine derivative.
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Cyclization: Treatment with chloroacetaldehyde in the presence of acetic acid and ammonium acetate under reflux.
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Chlorination: Introduction of chlorine atoms using phosphorus oxychloride (POCl₃) or other chlorinating agents.
Reactivity and Functionalization
The chlorine atoms at positions 2 and 4 serve as reactive sites for further functionalization:
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Nucleophilic Aromatic Substitution: Replacement of chlorine with amines, alkoxides, or thiols.
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Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.
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Electrophilic Addition: Reactivity at the electron-deficient triazine ring enables additions with Grignard reagents or enolates .
Applications in Drug Discovery
Multitarget-Directed Ligands (MTDLs)
The compound’s ability to modulate multiple biological targets aligns with MTDL strategies for complex diseases. For example, triazine-indole hybrids inhibit both cholinesterase and β-secretase (BACE1), targets relevant to Alzheimer’s therapy . Functionalization of 2,4-dichloroimidazo[2,1-f] triazine with neuroactive substituents could yield dual-acting agents.
Prodrug Development
The chlorine atoms can be replaced with prodrug moieties (e.g., ester groups) to improve bioavailability. Hydrolysis in vivo would regenerate the active compound, enhancing therapeutic efficacy .
Future Research Directions
Mechanistic Studies
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Elucidate the compound’s interactions with biological targets (e.g., kinases, amyloid proteins) using X-ray crystallography or molecular docking.
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Evaluate metabolic stability and cytochrome P450 interactions to predict drug-drug interactions .
In Vivo Efficacy and Toxicology
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Conduct rodent studies to assess pharmacokinetics, brain permeability, and toxicity profiles.
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Explore formulations to enhance solubility and bioavailability.
Structural Optimization
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